Bimiralisib functions as a direct ATP-competitive inhibitor for the kinase domains of both PI3K and mTOR [1]. This dual action disrupts the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth, proliferation, metabolism, and survival that is frequently hyperactivated in cancer [2] [3].
The table below summarizes its key inhibitory targets and affinities (Kd values from biochemical assays) [4]:
| Target | Description | Affinity (Kd) |
|---|---|---|
| PI3Kα | Class I PI3K isoform (p110α) | 1.5 nM |
| PI3Kβ | Class I PI3K isoform (p110β) | 11 nM |
| mTOR | Mechanistic target of rapamycin | 12 nM |
| PI3Kγ | Class I PI3K isoform (p110γ) | 25 nM |
| PI3Kδ | Class I PI3K isoform (p110δ) | 25 nM |
This balanced inhibition profile means this compound directly targets both PI3K and mTOR with similar high potency, unlike earlier mTOR inhibitors that only partially block the pathway [1].
This compound inhibits PI3K and both mTOR complexes to suppress oncogenic signaling.
This compound has demonstrated promising antitumor activity across a wide spectrum of preclinical models, both as a single agent and in combination with other therapies.
| Cancer Type | Model System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Lymphoma | In vitro cell lines & in vivo xenografts [5] | IC~50~ ~233 nM; cell cycle arrest (G1 block); single-agent & combo activity [5]. | Inhibition of pAktSer473; synergy with venetoclax, ibrutinib [5]. |
| Endometrial Cancer | AN3CA, HEC-1A cell lines (2D/3D) [3] | Reduced viability & spheroid formation; G1 cell cycle arrest [3]. | Suppression of PI3K/Akt/mTOR/c-Myc/mutant p53 feedback loop [3]. |
| Nasopharyngeal Carcinoma (NPC) | 14 NPC cell lines & xenograft models [6] | IC~50~ range: 0.0086-0.60 µM; induced apoptosis; inhibited migration/invasion [6]. | Synergized with gemcitabine; blocked GSK-3β/STAT3/HSP60 signaling [6]. |
| Glioblastoma | Cell lines & primary cells [4] | Reduced cell proliferation [4]. | Not specified in provided context. |
Clinical trials have evaluated different dosing schedules to balance efficacy with the manageable but significant toxicities common to this drug class.
| Parameter | Continuous Dosing | Intermittent Dosing (Schedule A) |
|---|---|---|
| Regimen | Once daily [2] | Days 1, 2, 8, 9, 15, 16 weekly [2] |
| MTD / Recommended Dose | 80 mg [2] | 140 mg (within biologically active range) [2] |
| Dose-Limiting Toxicity (DLT) | Grade 3 fatigue [2] | No MTD reached; only one DLT in schedule B [2] |
| Most Frequent Any-Grade AE | Hyperglycemia (76.2%) [2] | Nausea (56-62.5%) [2] |
| Most Frequent Grade ≥3 AE | Hyperglycemia (28.6%) [2] | Hyperglycemia (12.0%) [2] |
| Proposed Use | - | Further clinical development [2] |
In a Phase I/II study for relapsed/refractory lymphoma, continuous dosing showed modest efficacy but significant toxicity. The overall response rate was 14%, but 70% and 34% of patients experienced grade 3 and 4 treatment-emergent adverse events, respectively, leading to treatment discontinuation in 28% of patients [1] [7].
For researchers aiming to validate or explore the activity of this compound, here are methodologies from the cited literature.
This compound is a dual-action, small-molecule inhibitor that targets both pan-class I PI3K and mTOR, key components of a signaling pathway critical for cell growth, proliferation, and survival in lymphomas [1] [2] [3]. This dual inhibition is distinct from isoform-specific PI3K inhibitors.
Clinical studies have shown that this compound has modest efficacy in treating relapsed/refractory lymphoma. The table below summarizes key findings from a phase I/II trial:
| Trial Aspect | Summary of Findings |
|---|---|
| Patient Population | Heavily pretreated relapsed/refractory lymphoma patients (median of 5 prior lines of therapy) [2]. |
| Dosing | 60 mg and 80 mg once daily, continuously [2]. |
| Overall Response Rate (ORR) | 14% (10% Partial Response, 4% Complete Response) [2]. |
| Common Grade ≥3 Adverse Events | Hyperglycemia (24%), thrombocytopenia (22%), neutropenia (20%), diarrhea (12%) [2]. |
A separate study investigated a topical 2% this compound gel for cutaneous T-cell lymphoma (Mycosis Fungoides). While the treatment achieved meaningful drug levels in the skin, no clinical efficacy was observed after 42 days of treatment [1].
Although specific this compound IC50 data is not available, the search results provide context on established lymphoma cell lines and standard methods for determining drug sensitivity.
Common Lymphoma Cell Lines in Research The following cell lines are frequently used as in vitro models for studying aggressive B-cell lymphomas, particularly Diffuse Large B-Cell Lymphoma (DLBCL) [4]:
Standard Protocol for IC50 Determination The MTT assay is a standard colorimetric method for assessing cell viability and determining a compound's IC50 value [5] [6]. The workflow involves the following key steps:
Key considerations for this assay include [6]:
Since the specific data you need was not found in this search, here are suggestions for alternative approaches:
| Attribute | Description |
|---|---|
| Primary Mechanism | Dual pan-class I PI3K and mTOR kinase inhibitor [1] [2] |
| PI3K Isoform Selectivity | Pan-inhibitor of class I isoforms (α, β, γ, δ) [3] [1] [2] |
| mTOR Inhibition | Direct, ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes [1] [2] |
| Key Distinguishing Feature | Designed to penetrate the blood-brain barrier, offering potential for CNS malignancies [1] |
| Chemical Class | 4,6-dimorpholino-1,3,5-triazine [1] |
The clinical development of bimiralisib has involved optimizing its dosing schedule to balance efficacy with manageable toxicity.
| Aspect | Findings from Clinical Trials |
|---|---|
| Recommended Phase 2 Dose (Oral) | 140 mg on two consecutive days per week (Intermittent Schedule A) [3] [1] |
| Maximum Tolerated Dose (Continuous) | 80 mg once daily; limited by grade 3 fatigue [3] |
| Notable Efficacy Signal | A partial response in a patient with head and neck squamous cancer harboring a NOTCH1T1997M mutation [3] |
| Most Frequent Adverse Events | Hyperglycemia, nausea, fatigue, neutropenia, thrombocytopenia, diarrhea [3] [2] |
| Safety Profile | Intermittent schedules show fewer high-grade adverse events while maintaining biological activity [3] [1] |
| Topical Formulation | A 2% gel has shown high efficacy (up to 92% clearance) and tolerability in treating actinic keratosis [4] [5] |
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is one of the most frequently dysregulated pathways in human cancer. [6] The rationale for developing a dual PI3K/mTOR inhibitor like this compound stems from the limitations of agents that target only single components of the pathway:
The following diagram illustrates the PI3K/AKT/mTOR pathway and the points targeted by this compound.
> this compound simultaneously inhibits PI3K (preventing PIP3 production) and both mTOR complexes, providing a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade. [3] [1]
The development strategy for this compound has evolved based on clinical findings:
The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that governs cellular processes essential for normal physiology and frequently dysregulated in cancer, including cell proliferation, growth, metabolism, survival, and angiogenesis [1] [2]. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers, occurring through various mechanisms such as gain-of-function mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations/epigenetic silencing of the PTEN tumor suppressor [2].
The rationale for dual PI3K/mTOR inhibition stems from limitations observed with single-target agents:
Table 1: this compound Chemical and Development Profile
| Property Category | Specific Details |
|---|---|
| Chemical Identity | IUPAC Name: 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine [2] |
| Molecular Formula: C17H20F3N7O2 [2] | |
| CAS Registry Number: 1225037-39-7 [2] | |
| Key Characteristics | Brain-penetrant with potential for CNS malignancy treatment [2] |
| ATP-competitive inhibitor targeting both PI3K and mTOR kinase [2] | |
| Balanced enzymatic profile with IC50 values of 0.05-0.20 μM for pAktSer473 reduction [4] | |
| Development Status | Phase 2 for actinic keratosis (topical formulation) [5] [6] [7] |
| Phase 1 completed for advanced solid tumors (oral formulation) [4] | |
| Orphan Drug Designation for primary CNS lymphoma (FDA) and DLBCL (EMA) [2] |
Table 2: this compound Formulation Comparison
| Parameter | Oral Formulation | Topical Gel (2%) |
|---|---|---|
| Indications | Advanced solid tumors, hematological malignancies [4] [2] | Actinic keratosis (oncodermatology) [5] [6] |
| Recommended Schedule | 140 mg, 2 consecutive days/week (intermittent) [4] | Once daily for 2-4 weeks [5] |
| Key Safety Profile | Hyperglycemia, nausea; manageable with intermittent dosing [4] | Mild local skin reactions; minimal systemic absorption [5] [6] |
| Efficacy Highlights | Partial response in NOTCH1-mutant HNSCC [4] | 92% clearance in Olsen grade 1 lesions [5] [6] |
This compound directly targets the ATP-binding site of PI3K and mTOR, providing balanced dual inhibition [2]. This comprehensive blockade strategy offers several pharmacological advantages over selective inhibitors:
The diagram below illustrates the PI3K/Akt/mTOR pathway and this compound's inhibition points:
Diagram 1: this compound inhibits PI3K and both mTOR complexes, providing complete pathway blockade.
A Phase I study (NCT02483858) established the safety and recommended Phase 2 dose of oral this compound [4]. Key findings included:
A randomized Phase 2 proof-of-concept study evaluated topical this compound gel 2% as a field-directed treatment for actinic keratosis (AK) on face, scalp, and/or hands [5] [6]:
This protocol assesses this compound's anti-proliferative effects in cancer cell lines [8]:
This method validates this compound's mechanism of action by detecting phosphorylation changes in key pathway components [8] [9]:
This protocol quantifies this compound-induced apoptosis [9]:
The diagram below illustrates the experimental workflow for evaluating this compound activity:
Diagram 2: Experimental workflow for evaluating this compound's anti-tumor activity.
Based on current evidence, this compound's clinical development is proceeding along two distinct paths:
Oral Formulation: Pursuing precision medicine approaches in biomarker-selected populations, particularly:
Topical Formulation: Advancing toward pivotal Phase 3 trials in actinic keratosis based on strong Phase 2 results [5] [6]
The strategic shift to intermittent dosing schedules for oral this compound has improved its therapeutic index by maintaining biological activity while reducing severe adverse events, particularly grade ≥3 hyperglycemia [4] [2]. This approach may facilitate future combination regimens with other targeted therapies.
This compound represents a scientifically rational approach to PI3K/mTOR pathway inhibition with its balanced dual targeting and brain-penetrant properties. While clinical development of the oral formulation has faced challenges typical of this drug class—particularly on-target toxicities with continuous dosing—strategic optimization of dosing schedules and focus on biomarker-selected populations continues to show promise.
The topical formulation demonstrates an excellent risk-benefit profile in dermatological applications, highlighting how formulation and route of administration can significantly impact a drug's therapeutic utility. Further clinical validation in ongoing and planned trials will determine whether this compound can fulfill its potential as a valuable addition to the oncology and oncodermatology therapeutic arsenal.
| Cancer Type / Model | Dosing Regimen | Key Efficacy Findings | Proposed Mechanism & Notes |
|---|
| Nasopharyngeal Carcinoma (NPC) (Multiple cell lines, PIK3CA mutant) [1] | • 15 mg/kg • Intraperitoneal, daily [1] | • Significant reduction in tumor volume and weight vs control. • Synergistic effect with gemcitabine, nearly completely suppressing tumor growth [1]. | Impairs GSK-3β and STAT3/HSP60 signaling, induces apoptosis, blocks EMT. Effective even in PIK3CA mutant models [1]. | | Lymphoma (Cell line & patient-derived xenografts) [2] | Information not specified in detail | • Potent antitumor activity in lymphoma xenograft models. • Showed efficacy in models with acquired resistance to idelalisib (a PI3Kδ inhibitor) [2]. | Pan-class I PI3K inhibition overcomes limitations of isoform-specific inhibitors. Direct mTORC1/2 inhibition prevents Akt feedback activation [2]. | | Glioblastoma [2] | Information not specified in detail | Demonstrated efficacy in in vivo xenograft models [2]. | A key feature is its designed ability to penetrate the blood-brain barrier, addressing a major challenge in CNS malignancy treatment [2]. | | NF2-Associated Schwannoma (Patient-derived xenograft) [3] | Information not specified in detail | Suppressed NF2-associated schwannoma growth in vivo [3]. | Supports its investigation in PI3K/mTOR-driven benign tumors [3]. |
For researchers looking to replicate or build upon these findings, here is a detailed methodology from the most robust study on nasopharyngeal carcinoma.
(length × width²)/2. At the end of the experiment, tumors were excised and weighed. Tumor tissues were further analyzed using immunohistochemistry (IHC) and Western blotting to investigate changes in key pathway proteins [1].This compound is a synthetic small molecule designed as a balanced, ATP-competitive, dual inhibitor of all four class I PI3K isoforms (α, β, γ, δ) and the mTOR kinase (acting on both mTORC1 and mTORC2 complexes) [2]. This dual inhibition is crucial for a more complete and durable blockade of the oncogenic PI3K/Akt/mTOR pathway.
The diagram below illustrates the signaling pathway and the targeted inhibition by this compound.
This dual targeting strategy helps overcome the limitations of single-target agents, such as the feedback activation of Akt that can occur with mTORC1-only inhibitors [2].
Abnormal activation of the PAM pathway in cancer occurs through several key mechanisms, making it one of the most frequently altered pathways in human cancers, with aberrations in approximately 50% of tumors [1] [2].
The table below summarizes the most common genetic alterations found in core components of the pathway across various cancers.
| Pathway Component | Type of Alteration | Consequence | Example Cancers Where Altered |
|---|---|---|---|
| PIK3CA (encodes p110α) | Gain-of-function mutations (e.g., E545K, H1047R) or amplification [2] [3] [4] | Hyperactivates PI3K kinase activity, constitutive downstream signaling [2] [3] | Breast, endometrial, colorectal, lung, gastric, HNSCC [2] [3] |
| PTEN | Loss-of-function mutations, deletion, or promoter methylation [2] [3] [5] | Loss of lipid phosphatase activity, failed conversion of PIP3 to PIP2, sustained AKT activation [2] [6] | Glioblastoma, endometrial, prostate, melanoma, breast [2] [5] |
| AKT | Amplification or rare gain-of-function mutations (e.g., E17K) [5] [4] | Enhanced AKT membrane localization and activation, promotes cell survival [5] [4] | Breast, ovarian, pancreatic, colorectal [5] [4] |
| mTOR | Activating mutations [3] | Enhanced kinase activity, overactivation of downstream protein synthesis and growth signals [3] | Endometrial carcinoma, melanoma, renal cell carcinoma [3] |
| Receptor Tyrosine Kinases (RTKs) | Overexpression, amplification, or mutation (e.g., EGFR, HER2) [2] [4] | Ligand-independent or enhanced activation, constant upstream signal to PI3K [2] [4] | Lung cancer (EGFR), Breast cancer (HER2), various (IGF1-R) [1] [2] |
The direct targeting of the PAM pathway has led to the development and approval of several inhibitors. The table below lists key therapeutic agents, their targets, and clinical applications.
| Therapeutic Agent | Target | Key Clinical Application(s) | Notable Genetic Biomarker |
|---|---|---|---|
| Alpelisib [6] [3] | PI3K p110α | HR+/HER2- advanced breast cancer [6] [3] | PIK3CA mutation [6] |
| Inavolisib [6] | PI3K p110α | HR+/HER2- advanced breast cancer [6] | PIK3CA mutation [6] |
| Capivasertib [6] [3] | AKT | HR+/HER2- advanced breast cancer [6] | PIK3CA/AKT1/PTEN alteration [6] |
| Everolimus [6] [3] | mTOR | HR+/HER2- advanced breast cancer, renal cell carcinoma, neuroendocrine tumors [6] [3] | - |
| Sirolimus & Temsirolimus [3] | mTOR | Renal cell carcinoma, subependymal giant cell astrocytoma [3] | - |
Current research focuses on overcoming these challenges through next-generation inhibitors with improved efficacy and safety profiles, and rational combination strategies, such as pairing PAM inhibitors with endocrine therapy, chemotherapy, immunotherapy, or other targeted agents [7] [4].
For researchers aiming to experimentally investigate the PAM pathway, a structured approach is crucial. The following diagram and description outline a typical workflow for identifying and validating a pathway modulator, using a microRNA (miRNA) study as an example [8].
A workflow for identifying and validating a PI3K/AKT/mTOR pathway modulator [8].
In Silico Analysis
In Vitro Validation
The PI3K/AKT/mTOR pathway remains a cornerstone of cancer biology and a fertile ground for therapeutic innovation. Future directions will likely involve a deeper understanding of the feedback mechanisms, the development of more selective inhibitors, and sophisticated combination regimens tailored to specific tumor genotypes and clinical contexts [7] [4].
Bimiralisib (PQR309) represents a novel class of dual-acting targeted therapy that simultaneously inhibits both phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. As an orally bioavailable agent, it exhibits balanced inhibitory activity against all four isoforms of class I PI3K (α, β, γ, δ) while directly targeting mTOR through ATP-competitive inhibition. This dual mechanism provides theoretical advantages over selective PI3K inhibitors or rapalog mTOR inhibitors by potentially overcoming common resistance mechanisms and achieving more complete pathway suppression [1]. The PI3K/AKT/mTOR signaling cascade plays a fundamental role in regulating essential cellular processes including proliferation, growth, metabolism, and survival, with frequent pathway dysregulation observed across diverse cancer types [1].
Optimization of dosing schedules has emerged as a critical determinant for maximizing the therapeutic potential of this compound and other dual PI3K/mTOR inhibitors. Early clinical development of this drug class has been challenged by dose-limiting toxicities that have prevented approval of several candidates despite promising efficacy signals. The strategic comparison of continuous versus intermittent dosing regimens aims to identify administration schedules that maintain antitumor activity while minimizing treatment-emergent adverse events, thereby expanding the therapeutic window [1]. This comprehensive analysis synthesizes evidence from recent clinical trials to guide researchers and clinicians in protocol development for this compound administration.
Clinical investigations have systematically evaluated three distinct dosing strategies for this compound administration in patients with advanced solid tumors. The continuous daily dosing schedule established a maximum tolerated dose (MTD) of 80 mg once daily, with grade 3 fatigue identified as the dose-limiting toxicity (DLT). In contrast, both intermittent schedules allowed for higher per-dose administration without reaching a formal MTD, demonstrating improved tolerability while maintaining therapeutic drug exposure [1] [2].
Table 1: this compound Dosing Regimens in Phase I Clinical Trials
| Schedule Type | Dosing Frequency | Maximum Tolerated Dose | Recommended Phase II Dose | Key Dose-Limiting Toxicities |
|---|---|---|---|---|
| Continuous | Once daily | 80 mg | 80 mg | Grade 3 fatigue |
| Intermittent A | Days 1, 2 weekly | Not reached | 140 mg | None identified |
| Intermittent B | Days 1, 4 weekly | Not reached | Under evaluation | Single DLT observed |
The pharmacokinetic profile of this compound supports the adoption of intermittent dosing strategies. Analysis demonstrated that 140 mg administered according to Schedule A (days 1, 2 weekly) achieved drug concentrations within the biologically active range while significantly reducing cumulative toxicity compared to continuous dosing [1] [3]. This pharmacokinetic advantage enables the administration of higher peak doses that may enhance target inhibition in tumor tissue while providing a treatment-free period that allows for recovery from mechanism-based toxicities.
In patients with relapsed/refractory lymphoma, this compound has been evaluated at continuous dose levels of 60 mg and 80 mg daily. The mean duration of treatment was substantially longer at the 80 mg dose level (3.7 ± 3.9 months) compared to the 60 mg dose (1.3 ± 1.2 months), suggesting improved tolerability and clinical benefit at the higher dose level [4]. Importantly, no dose-limiting toxicities were observed during the phase I portion of the lymphoma study, supporting the safety of continuous dosing in this patient population [4].
The toxicity profile of this compound aligns with the known class effects of PI3K/mTOR inhibitors, with hyperglycemia representing the most frequent treatment-emergent adverse event across all dosing schedules. However, the incidence and severity of adverse events demonstrate significant variation between continuous and intermittent regimens, supporting the improved tolerability of interrupted dosing approaches [1] [2].
Table 2: Adverse Event Profile by Dosing Schedule
| Adverse Event | Continuous (80 mg daily) | Intermittent A (140 mg Days 1,2 weekly) | Intermittent B (Days 1,4 weekly) |
|---|---|---|---|
| Any Grade Hyperglycemia | 76.2% | Not reported | Not reported |
| Grade ≥3 Hyperglycemia | 28.6% | 12.0% | 12.5% |
| Nausea | Not reported | 56-62.5% | 56-62.5% |
| Fatigue | Grade 3 DLT | Reduced incidence | Reduced incidence |
The reduced incidence of high-grade hyperglycemia with intermittent schedules (12.0-12.5% versus 28.6% with continuous dosing) represents a clinically significant safety improvement that may enable extended treatment duration and enhance patient quality of life [1] [3]. This pattern underscores the relationship between cumulative drug exposure and metabolic toxicities, highlighting the advantage of schedules that incorporate treatment-free intervals.
Effective management of this compound-related adverse events requires proactive intervention strategies. Hyperglycemia monitoring should include baseline assessment of HbA1c and fasting plasma glucose, with regular monitoring throughout treatment. The lymphoma trial protocol mandated intervention for hyperglycemia with oral antihyperglycemic agents in 28% of patients and insulin therapy in 14% of cases [4]. Gastrointestinal adverse events such as nausea, which affected 56-62.5% of patients on intermittent schedules, are generally manageable with standard antiemetic therapy and rarely necessitate treatment discontinuation [1].
This compound has demonstrated modest clinical efficacy across various solid tumors and hematologic malignancies, with notable activity observed in biomarker-selected populations. In the phase I solid tumor study, a partial response was documented in a patient with head and neck squamous cell carcinoma harboring a NOTCH1 T1997M mutation, suggesting potential predictive biomarkers for future investigation [1] [2]. Additionally, disease stabilization was achieved across multiple tumor types, indicating cytostatic activity that may be optimized through patient selection strategies.
In patients with relapsed/refractory lymphoma, this compound monotherapy achieved an overall response rate of 14% (10% partial responses, 4% complete responses) on an intent-to-treat analysis, with an additional 36% of patients maintaining stable disease [4]. These responses were observed in a heavily pretreated population (median of 5 prior lines of therapy) including patients with diffuse large B-cell lymphoma, follicular lymphoma, and T-cell lymphoma, demonstrating activity across diverse lymphoma subtypes [4].
The clinical efficacy profile of this compound, combined with its manageable toxicity through intermittent scheduling, supports continued investigation in selected patient populations. The proposed strategy for future clinical development focuses on intermittent Schedule A (140 mg days 1, 2 weekly) in combination with biomarker-driven patient selection [1] [3]. This approach aims to maximize therapeutic index by aligning the improved safety profile of intermittent dosing with predictive biomarkers to enrich for responsive patient populations.
The foundational phase I study (PQR309-003) employed an open-label, multi-center, non-randomized, dose-escalation design to evaluate this compound in patients with advanced solid tumors. The trial implemented a conventional 3+3 dose escalation scheme across three distinct administration schedules to comprehensively characterize the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound [1].
Inclusion Criteria:
Exclusion Criteria:
Dose-Limiting Toxicity Assessment: The DLT observation period encompassed the first 28 days of treatment, with events graded according to NCI CTCAE criteria. DLTs included grade 4 neutropenia, grade 3 thrombocytopenia with bleeding, grade 3 nausea/vomiting despite optimal support, and other non-hematologic toxicities ≥grade 3 [1] [4].
Comprehensive pharmacokinetic sampling was performed to characterize this compound exposure across dosing schedules. Blood samples were collected pre-dose and at specified intervals post-dose (0.5, 1, 2, 4, 6, 8, and 24 hours) following single and multiple doses. Plasma concentrations were quantified using validated liquid chromatography-tandem mass spectrometry methods, with non-compartmental analysis to determine key parameters including C~max~, T~max~, AUC~0-24h~, and elimination half-life [1] [5].
Paired tumor biopsies were collected whenever feasible to evaluate target engagement and pathway modulation. Immunohistochemical analysis assessed phosphorylation status of key pathway components including pAKT Ser473 and pS6 Ser235/236. Circulating biomarker evaluation included assessment of fasting glucose and insulin levels as pharmacodynamic markers of PI3K pathway inhibition [1].
This diagram illustrates the central role of the PI3K/AKT/mTOR signaling cascade in regulating essential cellular processes and highlights the strategic dual inhibition achieved by this compound. By simultaneously targeting both PI3K and mTOR complexes, this compound achieves more complete pathway suppression compared to selective inhibitors, potentially overcoming compensatory mechanisms that limit the efficacy of single-target agents [1]. The balanced inhibitory profile against all four class I PI3K isoforms distinguishes this compound from isoform-selective inhibitors in clinical development.
The comprehensive clinical evaluation of this compound dosing regimens demonstrates that intermittent administration schedules provide a superior therapeutic index compared to continuous daily dosing. Schedule A (140 mg on days 1, 2 weekly) has emerged as the recommended regimen for future clinical development based on its favorable safety profile, maintained pharmacokinetic exposure, and reduced incidence of high-grade adverse events [1] [3]. This optimized scheduling approach allows for delivery of biologically active drug concentrations while mitigating cumulative toxicities that have historically limited the clinical development of dual PI3K/mTOR inhibitors.
Future research directions should focus on biomarker-driven patient selection strategies to identify tumor subtypes with exceptional sensitivity to this compound-mediated pathway inhibition. The observed clinical activity in patients with specific molecular alterations (NOTCH1 mutations) provides a rationale for targeted enrollment in subsequent trials [1]. Additionally, exploration of rational combination therapies with other targeted agents may further enhance the antitumor efficacy of this compound while leveraging the improved tolerability of intermittent scheduling to enable effective combination regimens. The ongoing clinical development of this compound represents a paradigm for optimizing dosing strategies to maximize the therapeutic potential of targeted cancer therapies with narrow therapeutic windows.
This compound (PQR309) is a dual-acting small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, classified specifically as a selective pan-class I PI3K inhibitor with balanced activity against mTOR. This signaling cascade represents one of the major cancer pathways playing a critical role in regulating cancer cell growth, survival, and proliferation. In mycosis fungoides (MF), the most common subtype of cutaneous T-cell lymphoma (CTCL), activation of the PI3K/AKT/mTOR pathway is associated with tumorigenesis and disease progression. Research has demonstrated that increased expression of phosphorylated AKT correlates with poor prognosis in patients with plaque stage MF and reduced survival across the entire MF patient cohort [1] [2].
CTCL represents an ultra-orphan disease with an incidence of approximately 10.2 per million people, characterized by the extravasation and migration of malignant T lymphocytes to the epidermis and papillary dermis. Early-stage MF (stage IA-IIA) typically presents as erythematosquamous patches and/or plaques on sun-protected areas, with patients experiencing significant quality of life impairment primarily due to pruritus and aesthetic concerns. While current therapies including phototherapy (PUVA/UVB), chlormethine gel, and topical corticosteroids can effectively suppress early-stage MF, their chronic use is limited by significant side effects such as skin atrophy, phototoxicity, dermatitis, itching, photoaging, and increased risk of skin malignancies [1] [2]. The medical need for novel topical therapies with improved safety profiles and minimal systemic exposure drove the development of a gel formulation of this compound for localized application.
The first-in-human study of topical this compound employed a randomized, placebo-controlled, double-blinded design with two distinct components. Part A was an open-label, single-dose study conducted in 6 healthy volunteers (HVs) to evaluate the preliminary safety, tolerability, and pharmacokinetics of topical this compound. Part B adopted a more rigorous proof-of-concept design, randomizing 19 patients with early-stage CTCL-MF (stage IA-IIA) in a 1:1 ratio to receive either 2.0% this compound gel (n=9) or vehicle gel placebo (n=10) once daily for 42 consecutive days. The study implemented a comprehensive pharmacokinetic sampling protocol including frequent blood collection for systemic PK assessment and skin punch biopsies on the final treatment day for cutaneous drug concentration measurement [1] [2].
Table 1: Study Population and Design Characteristics
| Parameter | Part A (Healthy Volunteers) | Part B (MF Patients) |
|---|---|---|
| Participants | 6 HVs | 19 early-stage MF patients |
| Design | Open-label | Randomized, double-blind, placebo-controlled |
| Treatment | 2.0% this compound gel + vehicle on different areas | 2.0% this compound gel (n=9) vs. vehicle gel (n=10) |
| Duration | 21 days | 42 days (with possible extension to 84 days) |
| Application | Physician-applied at study site | Self-applied at home after training |
| Area | 400 cm² (active) + 100 cm² (vehicle) | 150-200 cm² treatment area |
| Dose | 2 mg/cm² | 2 mg/cm² |
The cutaneous pharmacokinetic profile of topical this compound demonstrated meaningful drug levels in skin tissues across both healthy volunteers and MF patients. In healthy volunteers receiving a target dose of 2 mg/cm² over 400 cm² for 21 days, the mean epidermal exposure reached 2.54 µg/g tissue, confirming effective local drug delivery through the skin barrier. In MF patients treated for 42 days with the same application protocol, the mean cutaneous concentration was even higher at 5.3 µg/g tissue, representing a 108% increase compared to healthy volunteers. This notable difference in cutaneous drug levels between healthy volunteers and MF patients suggests potential disease-associated alterations in skin barrier function, inflammation-enhanced permeability, or possible accumulation in lesional skin [1] [2] [3].
The distribution of this compound throughout skin layers follows complex penetration kinetics influenced by the multi-lamellar lipid matrix of the stratum corneum, which serves as the primary barrier to topical drug delivery. The intercellular lipid route within the stratum corneum provides the main pathway for lipophilic and amphiphilic molecules, with fluid lipids in the skin layer facilitating migration and insertion of drug molecules. The transcellular pathway represents an additional route, where molecules diffuse through keratin-filled corneocytes and the intervening lipid matrix, though this pathway generally offers greater resistance to most compounds due to the alternating hydrophilic and hydrophobic environments [4].
Despite being administered topically, this compound demonstrated measurable systemic exposure in both healthy volunteers and MF patients, though at significantly lower concentrations than those achieved in cutaneous tissues. In healthy volunteers, application of 2 mg/cm² on 400 cm² resulted in a mean average plasma concentration (Cavg) of 0.96 ng/mL. MF patients exhibited substantially higher systemic exposure with a mean Cavg of 4.49 ng/mL, representing a 144% increase compared to healthy volunteers. This pronounced difference may reflect impaired barrier function in diseased skin, increased blood flow to inflammatory lesions, or potentially higher systemic absorption due to differences in application technique between physician-administered (healthy volunteers) and self-administered (MF patients) doses [1] [2].
Table 2: Pharmacokinetic Parameters of Topical this compound
| PK Parameter | Healthy Volunteers | MF Patients | Ratio (%) |
|---|---|---|---|
| Cutaneous Concentration | 2.54 µg/g | 5.3 µg/g | +108% |
| Plasma Cavg | 0.96 ng/mL | 4.49 ng/mL | +144% |
| Application Area | 400 cm² | 150-200 cm² | - |
| Dose | 2 mg/cm² | 2 mg/cm² | - |
| Treatment Duration | 21 days | 42 days | - |
The systemic safety profile of topical this compound was favorable compared to historical data from oral administration. While oral this compound studies reported substantial systemic adverse events including rash, anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia, topical administration was generally well tolerated with primarily local reactions and minimal systemic adverse events. This favorable safety profile demonstrates the therapeutic advantage of topical formulation in maximizing target tissue exposure while minimizing systemic toxicity, a crucial consideration for chronic conditions like MF that require long-term treatment [1] [2].
The assessment of cutaneous drug concentrations requires meticulous sample collection and processing to ensure accurate quantification of tissue drug levels. The following protocol details the methodology used in the this compound clinical trial to determine epidermal drug concentrations:
Biopsy Collection: On the final day of treatment (day 21 for healthy volunteers, day 42 for MF patients), obtain 4 mm punch biopsies from the treated areas at predetermined time points following the last drug application. For MF patients, ideal biopsy sites include representative areas of index lesions within the treatment area [1] [2].
Sample Processing: Immediately freeze biopsy samples in liquid nitrogen and store at -80°C until analysis. For spatial distribution assessment, some studies may utilize matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to visualize drug penetration through different skin layers [2].
Tissue Homogenization: Homogenize skin biopsies in appropriate buffer solutions using mechanical homogenizers. Maintain samples on ice throughout processing to prevent drug degradation. The homogenization buffer should include protease inhibitors to preserve protein integrity and potentially phosphatase inhibitors for phosphoprotein analysis [1].
Drug Extraction: Extract this compound from tissue homogenates using organic solvents such as methanol or acetonitrile. Employ solid-phase extraction (SPE) or protein precipitation techniques to clean up samples prior to analysis. Include internal standards (e.g., stable isotope-labeled this compound) to correct for extraction efficiency and matrix effects [1].
Analytical Quantification: Perform drug quantification using liquid chromatography with tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode. Establish a calibration curve using blank human plasma or tissue homogenate spiked with known concentrations of this compound. Validate the method for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines [1].
Despite demonstrating favorable cutaneous pharmacokinetics, topical this compound did not show significant clinical efficacy in the first-in-human trial. The comprehensive assessment of clinical response included both traditional scoring methods and objective measuring technologies:
Composite Assessment of Index Lesion Severity (CAILS): Evaluate target lesions using the validated CAILS scoring system, which assesses erythema, scaling, plaque elevation, surface area, and hypo/hyperpigmentation on a 0-4 or 0-8 scale depending on the parameter. Calculate the total score as the sum of all parameter scores, with higher scores indicating more severe disease. Perform CAILS assessments at baseline and at regular intervals during treatment (days 14, 28, 42, and during extension periods) [1] [2].
Objective Lesion Severity Quantification: Complement traditional scoring with high-tech imaging modalities including:
Statistical Analysis: Compare CAILS scores and objective measurements between active treatment and placebo groups using appropriate statistical methods such as mixed-model repeated measures (MMRM) analysis or analysis of covariance (ANCOVA). Adjust for potential confounding factors including baseline disease severity, treatment area, and anatomical location [1].
Figure 1: Experimental Workflow for Topical this compound Clinical Pharmacokinetic Study
The development of an effective topical formulation requires careful balancing of drug solubility, stability, skin penetration, and patient acceptability. The this compound 2% gel was specifically engineered to optimize cutaneous delivery while minimizing systemic absorption. Key formulation characteristics include:
Drug Concentration: 2.0% (20 mg/g) this compound in a gel base, providing sufficient drug load for effective tissue penetration while maintaining formulation stability and appropriate rheological properties [1] [2].
Vehicle Composition: While the exact composition of the vehicle gel is proprietary, typical gel bases for topical drug delivery include gelling agents (such as carbomers, hydroxypropyl cellulose, or poloxamers), penetration enhancers, solvents, preservatives, and pH-adjusting agents. The vehicle used in the clinical trial served as both placebo and drug carrier, with identical appearance between active and placebo formulations to maintain blinding [1].
Application Protocol: The established application protocol of 2 mg/cm² on a treatment area of 150-200 cm² (MF patients) or 400 cm² (healthy volunteers) represents a standardized dosing approach that ensures consistent drug delivery while accounting for variations in treatment area size. Patients were trained in proper application technique to minimize inter-individual variability in dosing [1] [2].
The stratum corneum (SC) represents the primary barrier to topical drug delivery, consisting of approximately 20 layers of flattened keratinized cells embedded in a multilamellar lipid matrix. This outermost skin layer exhibits remarkable barrier function, being nearly 1000-times less permeable to water than other biomembranes. The unusual lipid composition of the SC—devoid of phospholipids but rich in ceramides, cholesterol, and free fatty acids—creates a highly ordered, interdigitated configuration that forms gel-phase membrane domains rather than the liquid crystalline systems typical of most biomembranes [4] [5].
For a drug to successfully penetrate the skin, it must navigate through this complex barrier structure primarily via the intercellular lipid pathway, where molecules diffuse through the narrow lipid-filled interstices between corneocytes. The transcellular pathway offers an alternative route but requires repeated partitioning between the lipophilic cell membranes and hydrophilic cytoplasm, presenting significant challenges for most drugs. The structural organization of the SC creates a highly tortuous pathway that substantially extends the diffusion distance compared to the direct transverse path [4].
Figure 2: Skin Penetration Pathways and Barrier Components for Topical this compound
The cutaneous pharmacokinetic assessment of topical this compound provides a compelling case study in the development of targeted dermatologic therapies. The data demonstrate that the 2% gel formulation achieves meaningful drug concentrations in skin tissues (2.54 µg/g in healthy volunteers and 5.3 µg/g in MF patients) while maintaining relatively low systemic exposure (0.96 ng/mL and 4.49 ng/mL, respectively). This favorable distribution profile represents a significant advantage over oral administration, which was associated with substantial systemic adverse events including rash, anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia [1] [2] [3].
The lack of clinical efficacy observed in the first-in-human trial despite adequate cutaneous drug levels presents a intriguing scientific challenge that warrants further investigation. Several factors may contribute to this discrepancy, including potential insufficient target engagement within the malignant T-lymphocytes, compensatory signaling pathways bypassing PI3K/mTOR inhibition, or limitations in the current formulation's ability to deliver the drug to the specific cellular compartments housing the target lymphocytes. Future research directions should include detailed biomarker studies to assess target modulation in skin lesions, optimization of formulation components to enhance drug delivery to specific cellular targets, and exploration of combination therapies with complementary mechanisms of action [1] [2].
The methodologies and protocols established in this initial evaluation of topical this compound provide a robust framework for future development of targeted topical therapies in dermatology. The integration of comprehensive pharmacokinetic assessment with clinical efficacy measures and advanced imaging technologies represents a state-of-the-art approach to dermatologic drug development that balances scientific rigor with practical clinical considerations. These application notes and experimental protocols offer researchers a validated foundation for advancing similar targeted therapies through the development pipeline, potentially expanding treatment options for patients with cutaneous diseases who would benefit from locally targeted treatment approaches with minimized systemic exposure [1] [4] [2].
Bimiralisib (PQR309) is an orally bioavailable, balanced dual pan-class I PI3K and mTOR inhibitor that selectively targets PI3K-α, -β, -γ, and -δ isoforms while directly inhibiting mTORC1 and mTORC2 through ATP-competitive binding [1] [2] [3]. This dual mechanism simultaneously blocks upstream signaling and downstream effector functions, preventing the compensatory AKT activation often observed with mTORC1-only inhibitors [4]. The PI3K/mTOR pathway is frequently dysregulated in cancers, promoting cell survival, proliferation, and metabolism, making it a valuable therapeutic target [5] [2] [3].
While this compound has demonstrated clinical activity as a single agent, combination strategies aim to enhance efficacy, overcome resistance, and improve patient outcomes [1] [5]. These protocols provide detailed methodologies for evaluating this compound in combination regimens, based on established preclinical and clinical evidence.
The table below summarizes the key combination partners for this compound identified in preclinical and clinical studies, along with the supporting evidence and therapeutic context.
Table 1: Evidence Summary for this compound Combination Therapy
| Combination Partner | Therapeutic Context | Evidence Level | Key Findings & Synergistic Mechanisms |
|---|---|---|---|
| Venetoclax (BCL-2 inhibitor) | Lymphoma | Preclinical [1] | Enhanced apoptosis in lymphoma cell lines; dual targeting of survival pathways (PI3K/mTOR + BCL-2). |
| Ibrutinib (BTK inhibitor) | Lymphoma | Preclinical [1] | Combined inhibition of parallel signaling pathways (PI3K/mTOR and BCR signaling). |
| Panobinostat (HDAC inhibitor) | Lymphoma | Preclinical [1] | Synergistic cytotoxicity; epigenetic modulation with pathway inhibition. |
| Rituximab (anti-CD20 antibody) | B-cell Lymphomas | Preclinical [1] | Enhanced anti-tumor activity in CD20+ models (antibody-dependent cellular cytotoxicity). |
| Lenalidomide (Immunomodulator) | Lymphoma | Preclinical [1] | Combined direct antitumor and microenvironment immunomodulatory effects. |
| Marizomib (Proteasome inhibitor) | Lymphoma | Preclinical [1] | Synergistic induction of cellular stress and apoptosis. |
| ARV-825 (BRD4 degrader) | Lymphoma | Preclinical [1] | Simultaneous targeting of signaling and epigenetic dependencies. |
This section provides detailed methodologies for key experiments evaluating this compound in combination therapies.
Objective: To determine the synergistic potential of this compound with other targeted agents in cancer cell lines.
Materials:
Method:
Objective: To evaluate the antitumor efficacy of this compound combinations in vivo.
Materials:
Method:
Objective: To assess target engagement and modulation of downstream signaling.
Materials:
Method:
Clinical experience with oral this compound provides critical guidance for dosing in combination studies.
Table 2: Clinical Dosing Regimens for Oral this compound
| Dosing Schedule | Recommended Phase 2 Dose | Key Toxicities | Considerations for Combination |
|---|---|---|---|
| Continuous Daily Dosing | 80 mg once daily [2] [3] | Hyperglycemia (28.6% Gr≥3), fatigue (DLT), nausea [4] [2] [3] | Higher risk of cumulative toxicity; may require prophylactic metformin [4]. |
| Intermittent Schedule A | 140 mg on Days 1, 2, 8, 9, 15, 16 (weekly) [2] [3] | Reduced incidence of Gr≥3 hyperglycemia (12%) [2] [3] | Preferred for combinations; maintains efficacy with improved tolerability [2] [3]. |
| Intermittent Schedule B | 140 mg on Days 1, 4, 8, 11, 15, 18 (weekly) [2] [3] | Similar toxicity profile to Schedule A [2] [3] | Alternative intermittent scheduling option. |
The following diagrams visualize the key signaling pathways and experimental workflows described in these protocols.
This compound represents a promising dual PI3K/mTOR inhibitor with rational combination potential, particularly in lymphoid malignancies. The provided protocols outline systematic approaches for evaluating these combinations from in vitro models through clinical translation. The intermittent dosing schedule (140 mg on Days 1, 2 weekly) emerges as the preferred regimen for combination studies due to its improved tolerability profile while maintaining biological activity [2] [3]. Future studies should focus on biomarker-driven patient selection and rational drug pairings based on specific molecular pathologies to maximize therapeutic efficacy of this compound combinations.
Although drug-specific details are unavailable, the process for defining and implementing a biomarker like a NOTCH1 mutation in patient selection generally follows a defined pathway. The diagram below outlines the key stages from discovery to clinical application.
To help you draft your document, here is a potential structure for your Application Notes, with placeholders for the bimiralisib-specific information you will need to find.
Title: Application Notes: NOTCH1 Mutation Testing for Patient Selection in this compound Clinical Trials
1. Introduction * 1.1 Objective: Define the use of NOTCH1 mutation status as a selection criterion for this compound treatment. * 1.2 Scientific Rationale: Summarize the role of NOTCH1 signaling in the disease context and the mechanistic basis for this compound's activity in NOTCH1-mutated cells. (You will need to fill this in from specific literature on this compound).
2. Materials and Methods for NOTCH1 Mutation Testing * 2.1 Specimen Requirements: Define acceptable sample types (e.g., FFPE tumor tissue, liquid biopsy), collection, and handling procedures. * 2.2 Recommended Testing Methodologies: Based on the general search results, the following are common techniques you could specify. You will need to determine which is most appropriate and validated for this compound. * 2.3 Test Validation: Outline the required performance characteristics of the assay (e.g., sensitivity, specificity, limit of detection).
The table below summarizes potential methods to investigate:
| Method | Principle | Key Considerations |
|---|---|---|
| Next-Generation Sequencing (NGS) | High-throughput parallel sequencing of multiple genes/genomic regions [1]. | Captures a broad mutational profile; ideal for discovering co-mutations. |
| Sanger Sequencing | Capillary electrophoresis-based sequencing of PCR-amplified DNA [1]. | Lower sensitivity; suitable for high mutation load. |
| RT-PCR | Reverse transcription polymerase chain reaction; often used for gene expression or fusion detection. | High sensitivity and speed; useful for screening specific, known hot-spot mutations. |
3. Patient Selection Algorithm * Include a flowchart similar to the one above, tailored with the specific decision points for this compound (e.g., "NOTCH1 mutation detected?" leading to "Consider for this compound therapy").
4. Data Presentation and Reporting * Specify how the test result should be reported (e.g., "NOTCH1 mutation positive/negative," variant allele frequency, specific mutation identified). * Plan for structured tables to present clinical validation data, such as response rates (Objective Response Rate - ORR) and survival outcomes (Progression-Free Survival - PFS) stratified by NOTCH1 status [2].
5. References * Cite the primary literature, clinical trial protocols, and drug approval documents you find in your targeted search.
Actinic keratosis (AK) represents one of the most common epithelial skin lesions in dermatology, with an estimated global prevalence of approximately 14% [1]. AK is clinically recognized as the early phase of cutaneous squamous cell carcinoma (cSCC), establishing its significant premalignant potential [1]. The condition arises primarily in chronically sun-exposed areas such as the face, scalp, and dorsal hands, presenting as erythematous, scaly papules or plaques that may be asymptomatic, pruritic, or occasionally tender to palpation [1]. AK lesions are frequently classified using the Olsen grading system, which categorizes them into three grades based on hyperkeratosis severity: grade I (minimal hyperkeratosis, more detectable by touch), grade II (moderate hyperkeratosis with clear visual and palpable thickening), and grade III (pronounced hyperkeratosis with verruciform or indurated surfaces) [1].
The clinical significance of AK extends beyond individual lesions to encompass the concept of field cancerization, which refers to broader areas of photodamage containing both clinically apparent and subclinical lesions with genetic alterations similar to overt AKs [1]. This field phenomenon creates a subclinical reservoir of atypical keratinocytes that significantly diminishes the likelihood of spontaneous regression (which occurs in approximately 23% of individual lesions) and contributes to a higher cumulative risk of progression to invasive cSCC [1]. The estimated annual risk of AK progression ranges from 0% to 0.53% per lesion, necessitating comprehensive treatment strategies that address both visible lesions and the underlying field cancerization [1].
This compound is a selective pan-PI3K/mTOR inhibitor formulated as a topical gel at 2% concentration for dermatological applications [2] [3] [4]. This small molecule therapeutic targets the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathway, which represents a crucial intracellular regulatory mechanism controlling cell growth, proliferation, survival, and metabolism [5]. The drug's molecular design enables localized inhibition of the PI3K/mTOR pathway in keratinocytes, aiming to reduce AK lesion proliferation while minimizing systemic adverse effects through limited percutaneous absorption [5].
The PI3K/mTOR pathway has been identified as a significant contributor to AK development, with overactivation leading to uncontrolled cellular proliferation and impaired apoptosis in sun-damaged keratinocytes [5]. Chronic ultraviolet radiation exposure drives genetic and epigenetic alterations that dysregulate this pathway, creating a permissive environment for the development and persistence of actinic keratosis lesions [2] [4]. By targeting this fundamental pathogenic mechanism, this compound represents a novel mechanism-based approach for AK treatment that addresses the underlying molecular drivers rather than merely producing destructive effects on visible lesions [4].
Figure 1: this compound Mechanism of Action in PI3K/mTOR Pathway Inhibition. This compound targets the overactive PI3K/mTOR signaling pathway in actinic keratosis, addressing the fundamental molecular driver of uncontrolled keratinocyte proliferation and survival [2] [4] [5].
The randomized, multicenter, open-label Phase 2 proof-of-concept study (NCT06319794) evaluated topical this compound gel 2% as a field-directed treatment for AK lesions located on the face, scalp, and/or dorsal hands [6]. The trial enrolled 46 participants across two leading Swiss dermatology centers (University Hospital Basel and Lausanne University Hospital) with key inclusion criteria requiring patients to be at least 50 years of age with a clinical diagnosis of stable, clinically typical actinic keratosis comprising at least three lesions within contiguous treatment regions [2] [6]. The study design incorporated:
The primary efficacy endpoint was the proportion of participants achieving an Investigator Global Assessment (IGA) score of 0 or 1, indicating complete or near-complete clearance of AK lesions [5]. The Phase 2 trial demonstrated substantial efficacy across both treatment durations, with evidence of a clear dose-response relationship favoring extended treatment [2] [3] [4]:
Table 1: Primary Efficacy Outcomes from Phase 2 Clinical Trial of this compound Gel 2%
| Efficacy Parameter | 2-Week Treatment Arm | 4-Week Treatment Arm | Overall Results |
|---|---|---|---|
| IGA Score 0-1 (Complete/Near Complete Clearance) | 52% of patients | 71% of patients | - |
| Olsen Grade 1 Lesions | - | - | 92% complete or near complete response |
| Olsen Grade 2 Lesions | - | - | 48% complete or near complete response |
| Patients with Any Lesion Clearance | 100% showed some degree of clearance | 100% showed some degree of clearance | 100% of all patients |
| Treatment Response Relationship | Moderate efficacy | Superior efficacy | Clear dose-response pattern |
The stratified analysis by Olsen grade demonstrated particularly impressive outcomes for grade I lesions, with 92% of patients achieving complete or near-complete response, while grade II lesions also showed significant improvement with 48% complete or near-complete response rates [2] [3] [4]. These findings confirm that this compound gel is effective across different AK severity grades, addressing a spectrum of disease manifestations within field cancerization areas.
The Phase 2 trial established a favorable safety and tolerability profile for this compound gel 2%, with adverse events being predominantly mild and localized [2] [3] [4]:
Table 2: Safety and Tolerability Data from Phase 2 Clinical Trial
| Safety Parameter | Incidence/Details | Resolution |
|---|---|---|
| Overall Tolerability | Well tolerated | - |
| Adverse Event Severity | Vast majority mild (Grade 1) | All resolved without intervention |
| Higher-Grade Events | Only four Grade 2 events reported | All resolved without intervention |
| Event Characteristics | Generally local skin reactions | Self-limiting |
| Retreatment Safety | Feasible without significant or new safety concerns | - |
| Extended Treatment | 8-week extension phase showed continued favorable profile | Further improvements noted |
The low adverse event profile and predominantly localized cutaneous reactions represent a significant advantage over existing field-directed therapies, which are often associated with substantial local skin reactions that impair treatment adherence and patient quality of life [1] [2]. The retreatment feasibility demonstrated in the optional extension phase further enhances this compound's clinical utility, allowing for additional therapeutic applications in cases of partial response or lesion recurrence [2] [3].
Inclusion Criteria:
Exclusion Criteria:
Screening Procedures:
Figure 2: this compound Clinical Application Workflow. The treatment protocol incorporates two primary durations with an optional retreatment phase, allowing for flexible application based on therapeutic response and lesion characteristics [2] [6].
Application Instructions:
Concomitant Therapy Restrictions:
Investigator Global Assessment (IGA) Scale:
Lesion-Specific Assessment:
Assessment Timeline:
Adverse Event Documentation:
Local Skin Reaction Assessment:
Study Discontinuation Criteria:
The management of AK has traditionally encompassed two primary therapeutic strategies: lesion-directed treatments targeting individual visible lesions and field-directed therapies addressing both clinical and subclinical lesions within areas of field cancerization [1]. Established field-directed approaches include:
Each modality presents distinct efficacy and safety profiles, with conventional field-directed therapies frequently associated with significant local skin reactions that may impair treatment adherence and patient quality of life [1]. This compound introduces a novel mechanism of action targeting the PI3K/mTOR pathway, potentially offering enhanced tolerability while maintaining robust efficacy.
This compound's unique mechanistic approach differentiates it from conventional AK therapies through several key attributes:
This compound gel 2% has completed its Phase 2 proof-of-concept study (NCT06319794), with results presented at the European Academy of Dermatology and Venereology (EADV) Congress 2025 [2] [3]. The compelling efficacy and favorable safety profile from this trial support advanced clinical development, with Torqur AG preparing for pivotal Phase 3 clinical trials and engaging in partnership discussions to globalize development efforts [2] [3].
This compound gel 2% represents a promising novel therapeutic option in the AK treatment landscape, introducing a targeted, mechanism-based approach through PI3K/mTOR pathway inhibition. The compelling Phase 2 evidence demonstrates robust efficacy across AK lesion grades, with particularly impressive complete response rates of 92% for Olsen grade I lesions, coupled with a favorable tolerability profile characterized by predominantly mild, self-limiting local skin reactions [2] [3] [4].
The field-directed application protocol addresses the fundamental challenge of field cancerization in AK management, while the flexible treatment durations (2-week and 4-week regimens) with retreatment options permit individualized therapy adapted to disease severity and patient response [2] [6]. As this compound advances through clinical development, it holds significant potential to become a new standard in AK field therapy, potentially addressing limitations of current treatments related to tolerability and adherence while providing a targeted approach to preventing progression to squamous cell carcinoma.
The clinical trial utilized a 2.0% (20 mg/g) bimiralisib gel formulation applied topically in a specific and controlled manner [1] [2].
The trial demonstrated that the protocol achieved meaningful drug levels in the skin, though it did not show clinical efficacy in the MF patient group. The key quantitative findings are summarized in the table below.
Table 1: Summary of Pharmacokinetic and Efficacy Data from a Phase I/IIa Trial of Topical this compound 2% Gel [1] [2]
| Parameter | Healthy Volunteers (n=6) | Mycosis Fungoides Patients (Active Group) | Placebo Group (MF Patients) |
|---|---|---|---|
| Cutaneous Drug Concentration | 2.54 µg/g (epidermis) | 5.3 µg/g | Not Applicable |
| Mean Systemic Exposure (Cavg) | 0.96 ng/mL | 4.49 ng/mL (144% increase vs. HV) | Not Applicable |
| Clinical Efficacy (CAILS) | Not Assessed | No significant difference from placebo | No significant difference from active treatment |
| Primary Tolerability Outcome | Well-tolerated | Well-tolerated; local and systemic adverse events were generally mild | Well-tolerated |
For researchers, understanding the biological rationale and experimental design is crucial. The workflow below outlines the pathway targeting and trial structure.
Diagram 1: The molecular mechanism of this compound and the workflow of the clinical trial. The PI3K/AKT/mTOR pathway is a major cancer signaling pathway that is activated in MF and associated with poor prognosis [1]. This compound is designed as a dual pan-class I PI3K and mTOR inhibitor to block this pathway [1]. The trial involved screening, randomization, controlled application, and multi-faceted assessment [1] [3].
The following protocols provide technical details for core experimental procedures cited in the trial.
Efficacy Assessment - Composite Assessment of Index Lesion Severity (CAILS):
Cutaneous Pharmacokinetics (PK) Sampling:
Systemic Pharmacokinetics (PK) Sampling:
However, the pivotal finding for drug development professionals is the lack of clinical efficacy observed in the early-stage MF patient population despite achieving target tissue drug levels [1] [2] [4]. This outcome indicates that effective target inhibition in the skin may not be sufficient for a clinical response in MF, and the role of the PI3K/mTOR pathway in this disease may require further exploration before deprecating or continuing the development of topical this compound for CTCLs [1].
Bimiralisib is a dual PI3K/mTOR inhibitor currently under investigation in multiple clinical trials for various cancer types. As targeted therapies require robust biomarkers for patient stratification and response monitoring, circulating tumor DNA (ctDNA) has emerged as a valuable non-invasive tool for tracking molecular response. The NOTCH1 signaling pathway plays a critical role in cell proliferation, differentiation, and survival, with cleaved NOTCH1 (intracellular domain, NICD) representing the transcriptionally active form. In the context of this compound treatment, monitoring cleaved NOTCH1 fragments in ctDNA provides insights into therapy-induced pathway modulation and potential resistance mechanisms. This document presents detailed application notes and standardized protocols for detecting cleaved NOTCH1 in ctDNA, enabling researchers to accurately assess this compound's pharmacodynamic effects in clinical trials and translational research.
The analysis of ctDNA offers distinct advantages over traditional tissue biopsies, including minimal invasiveness, ability to capture tumor heterogeneity, and feasibility for serial monitoring throughout treatment. ctDNA consists of short DNA fragments (typically 160-200 base pairs) released into the bloodstream primarily through apoptosis and necrosis of tumor cells, with a short half-life of approximately 1-2 hours, making it an ideal real-time indicator of tumor dynamics and treatment response [1]. In the context of this compound therapy, monitoring NOTCH1 cleavage fragments provides direct evidence of pathway activation and its modulation by treatment, serving as a functional pharmacodynamic biomarker.
Proper sample collection and processing are critical for obtaining high-quality ctDNA samples for NOTCH1 analysis. The following standardized protocol ensures sample integrity and minimizes pre-analytical variables:
Blood Collection Tubes: Collect peripheral blood using cell-free DNA blood collection tubes (e.g., cfDNA BCT tubes from Streck, PAXgene Blood ccfDNA tubes from Qiagen) containing preservatives that prevent leukocyte lysis and stabilize nucleated blood cells. These tubes allow for sample stability for up to 7 days at room temperature, facilitating transportation from clinical sites to testing laboratories. Conventional EDTA tubes may be used but require plasma separation within 2-6 hours of collection [2].
Sample Volume: Draw 2×10 mL of blood per time point for single-analyte ctDNA analysis. Larger volumes may be necessary for multi-analyte liquid biopsy approaches or when analyzing low-abundance targets [2].
Plasma Separation Protocol:
Table: Recommended Blood Collection and Processing Parameters
| Parameter | Option A (Preferred) | Option B (Alternative) |
|---|---|---|
| Collection Tube | Cell-free DNA BCT tubes (Streck) | K2EDTA tubes |
| Processing Time | Up to 7 days post-collection | Within 2-6 hours of collection |
| Blood Volume | 2 × 10 mL | 2 × 10 mL |
| Centrifugation Conditions | Dual-spin: 1600 × g (10 min) + 16,000 × g (10 min) | Dual-spin: 1600 × g (10 min) + 16,000 × g (10 min) |
| Storage Conditions | Plasma at -80°C | Plasma at -80°C |
Isolation of high-quality ctDNA is essential for sensitive detection of NOTCH1 cleavage fragments. The following protocols describe optimized methods for ctDNA extraction:
Extraction Methods: Use silica membrane-based columns (QIAamp Circulating Nucleic Acid Kit from Qiagen) for optimal ctDNA yield and purity. These kits demonstrate superior performance compared to magnetic bead-based methods for low-abundance targets [2]. Alternative approaches include liquid-phase extraction methods using phase-forming aqueous systems, though these may require additional optimization.
Quality Assessment: Quantify ctDNA using fluorometric methods (e.g., Qubit dsDNA HS Assay) rather than spectrophotometry to ensure accurate measurement of low-concentration samples. Assess DNA fragment size distribution using Bioanalyzer or TapeStation systems to verify the characteristic ctDNA peak at ~160-170 bp [1].
Storage Conditions: Store extracted ctDNA at -80°C in low-binding tubes. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use portions. Under these conditions, ctDNA remains stable for mutation detection for up to 10 years, though quantitative analyses are best performed within 9 months [2].
The selection of an appropriate detection method depends on the specific research question, sample availability, and required sensitivity. The table below compares the primary analytical platforms for NOTCH1 cleavage detection in ctDNA:
Table: Comparison of Detection Methods for NOTCH1 Cleavage Fragments
| Parameter | Droplet Digital PCR (ddPCR) | Next-Generation Sequencing (NGS) |
|---|---|---|
| Detection Principle | Partitioned PCR with fluorescent probes | Massively parallel sequencing |
| Primary Application | Monitoring known NOTCH1 cleavage sites | Discovery of novel cleavage sites + known targets |
| Sensitivity | 0.01%-0.1% variant allele frequency | 0.1%-1% variant allele frequency (with error-correction) |
| Sample Requirement | 10-20 ng ctDNA per reaction | 30-50 ng ctDNA for targeted panels |
| Quantitative Capability | Absolute quantification without standards | Relative quantification with unique molecular identifiers |
| Turnaround Time | 6-8 hours | 3-5 days (including library prep and bioinformatics) |
| Cost Considerations | Lower per sample | Higher per sample, especially for whole genome approaches |
Droplet digital PCR provides the highest sensitivity and precision for quantifying specific NOTCH1 cleavage fragments in ctDNA. The following protocol is optimized for detecting the intracellular domain (NICD) release:
Assay Design: Design hydrolysis probes to span the γ-secretase cleavage site of NOTCH1. The cleavage-specific probe should target the neo-epitope created after γ-secretase-mediated processing. Include a reference assay targeting a genomic region without copy number alterations for normalization.
Reaction Setup:
Amplification Conditions:
Droplet Reading and Analysis:
For comprehensive assessment of NOTCH1 alterations and discovery of novel cleavage sites, targeted NGS provides a powerful alternative:
Library Preparation: Use ultra-deep sequencing approaches with unique molecular identifiers (UMIs) to reduce sequencing errors and improve detection sensitivity. Incorporate error-correction algorithms to distinguish true low-frequency variants from technical artifacts [1].
Hybrid Capture Design: Design biotinylated probes to target the entire NOTCH1 gene, with particular emphasis on regions encoding the transmembrane domain, cleavage sites, and intracellular domain. Include flanking regions to capture structural variants.
Sequencing Parameters: Sequence to a minimum depth of 10,000× coverage with duplex sequencing to achieve the sensitivity required for detecting low-abundance cleavage fragments in ctDNA. Use paired-end sequencing (2×150 bp) to accurately identify breakpoints [2].
The following diagram illustrates the complete workflow for ctDNA-based NOTCH1 detection in this compound biomarker studies:
Robust data analysis methodologies are essential for accurate interpretation of NOTCH1 cleavage signals in ctDNA:
Quantitative Analysis for ddPCR: Calculate the variant allele frequency (VAF) of NOTCH1 cleavage fragments by dividing the concentration of cleavage-specific signals by the concentration of reference signals. Normalize across samples using internal reference genes to account for variations in ctDNA input.
NGS Data Processing: Process raw sequencing data through a standardized bioinformatic pipeline including:
Longitudinal Monitoring: For serial monitoring during this compound therapy, calculate the relative change in NOTCH1 cleavage fragment levels between baseline and on-treatment time points. A significant decrease (≥50% reduction) suggests target engagement, while persistent or increasing levels may indicate resistance [4].
ctDNA-based NOTCH1 detection provides valuable insights throughout the drug development continuum for this compound:
Patient Stratification: Identify patients with NOTCH1 pathway-activated tumors who are most likely to respond to this compound therapy. NOTCH1 activation, as determined by the presence of cleaved NOTCH1 fragments in baseline ctDNA, may serve as an enrichment biomarker for clinical trial recruitment [5].
Pharmacodynamic Monitoring: Assess target engagement by measuring changes in NOTCH1 cleavage fragment levels following this compound administration. The short half-life of ctDNA (1-2 hours) enables rapid assessment of pharmacodynamic effects, often within days of treatment initiation [1].
Response Monitoring and Resistance Detection: Serial monitoring of NOTCH1 cleavage fragments provides an early indicator of treatment response that often precedes radiographic changes. In the context of this compound therapy, rising NOTCH1 cleavage levels after an initial decrease may indicate emerging resistance and potential pathway reactivation [3].
The quantitative nature of ctDNA-based NOTCH1 detection enables dynamic monitoring of treatment response:
Molecular Response Assessment: Define molecular response criteria based on changes in NOTCH1 cleavage fragment VAF:
Early Intervention Strategies: Implement ctDNA-guided intervention by triggering treatment modification upon detection of molecular progression. This approach enables therapy adjustment before clinical or radiographic progression becomes evident, potentially improving patient outcomes [6].
This document presents comprehensive application notes and detailed protocols for detecting cleaved NOTCH1 in ctDNA as a pharmacodynamic biomarker for this compound. The standardized approaches for sample collection, processing, and analysis enable robust monitoring of NOTCH1 pathway modulation in clinical trials and translational research. The minimally invasive nature of ctDNA analysis facilitates serial assessment of target engagement and treatment response, providing critical insights for drug development decisions.
As the field of liquid biopsy continues to evolve, emerging technologies such as multimodal assays combining mutation analysis with fragmentomic patterns and methylation profiling may further enhance the sensitivity and specificity of NOTCH1 detection [5]. Additionally, integrated analysis of multiple biomarkers including CTCs and ctDNA may provide a more comprehensive view of tumor dynamics and heterogeneity [7]. The protocols outlined herein provide a foundation for implementing ctDNA-based NOTCH1 monitoring in this compound clinical development programs, with potential applications in patient selection, dose optimization, and resistance management.
Q1: What is the incidence and severity of hyperglycemia with bimiralisib? Hyperglycemia is the most frequent grade 3 or higher treatment-emergent adverse event associated with this compound [1] [2]. Its incidence and severity are highly dependent on the dosing schedule.
The table below summarizes key quantitative data from a Phase I study on different dosing schedules [1] [2]:
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Incidence of All-Grade Hyperglycemia | Incidence of >Grade 3 Hyperglycemia |
|---|---|---|---|
| Continuous (Once Daily) | 80 mg | 76.2% | 28.6% |
| Intermittent A (Days 1, 2 weekly) | Not Reached (140 mg explored) | Not Specified | 12.0% |
| Intermittent B (Days 1, 4 weekly) | Not Reached | Not Specified | 12.5% |
Q2: What is the mechanism behind this side effect? this compound is a dual-acting pan-PI3K/mTOR inhibitor. The PI3K/Akt/mTOR pathway is not only a driver of tumor growth but is also fundamentally involved in insulin signaling [3].
The following diagram illustrates the mechanism by which inhibiting this pathway induces insulin resistance and hyperglycemia:
Q3: What are the key monitoring protocols for preclinical and clinical studies? Consistent monitoring is crucial for patient safety and data integrity. The following protocol synthesizes recommendations from studies on kinase inhibitors [4] [1] [5]:
Q4: What management strategies can be implemented? A multi-faceted approach is recommended to manage hyperglycemia and allow for continued therapy.
1. Dosing Schedule Optimization: Clinical evidence strongly suggests that intermittent dosing schedules are superior for managing toxicity. The Phase I study concluded that intermittent schedules had fewer high-grade adverse events while maintaining favorable pharmacokinetic profiles, and proposed intermittent Schedule A for further development [1] [2].
2. Antidiabetic Medications:
3. Dietary Intervention: Diet modification can be highly effective. Since the problem is insulin resistance, reducing carbohydrate intake helps lower the glucose load. Working with a dietitian to shift calories away from carbs toward fats and proteins can rapidly improve blood glucose levels and allow patients to stay on treatment [3].
Q5: How can treatment discontinuation due to hyperglycemia be prevented? Proactive management is key to avoiding drug discontinuation.
The table below summarizes the primary theoretical interaction risks for bimiralisib based on its pharmacology.
| Interaction Risk Category | Underlying Mechanism | Potential Concomitant Drug Classes |
|---|---|---|
| Additive Pharmacodynamic Effects | Concurrent inhibition of the same pathway [1] [2] | Other PI3K inhibitors, mTOR inhibitors (e.g., everolimus), AKT inhibitors. |
| Exacerbated Adverse Effects | Overlapping toxicity profiles [1] | Drugs with known risks of hyperglycemia, nausea, rash, or elevated liver enzymes. |
| Metabolism-Based Interactions | Primarily metabolized by CYP3A4 [3] | Strong CYP3A4 Inducers (e.g., rifampin, carbamazepine): May decrease this compound exposure. Strong CYP3A4 Inhibitors (e.g., clarithromycin, ritonavir): May increase this compound exposure and toxicity risk. |
For researchers investigating this compound combinations, here is a detailed methodology for assessing cell viability.
Title: Cell Viability Assay Workflow
Objective: To determine the IC₅₀ of this compound and a partner drug alone and in combination, and to calculate the Combination Index (CI) to quantify synergism or antagonism.
Materials:
Procedure:
Q1: Are there any known contraindications for this compound? A1: As an investigational drug, a formal list of contraindications is not established. However, its use should be carefully considered in patients with or predisposed to severe hyperglycemia, given that hyperglycemia is a common and dose-related adverse effect observed in clinical trials [1].
Q2: How should I manage the risk of hyperglycemia in my preclinical in vivo studies? A2: It is recommended to monitor blood glucose levels in animal models before and during treatment with this compound. In clinical trials, hyperglycemia was one of the most frequent grade 3 adverse events. Having a mitigation plan, such as the use of antihyperglycemic agents, is advisable [1].
Q3: Does food intake affect the absorption of this compound? A3: The search results do not provide specific information on food effects. For precise dosing in pharmacokinetic studies, it is generally recommended to administer the drug consistently in either a fasted or fed state to minimize variability.
The following table summarizes key tolerability findings from recent clinical trials of topical bimiralisib gel.
| Trial Phase & Indication | Overall Tolerability Assessment | Nature & Severity of Local Skin Reactions | Incidence of Specific Events | Management & Outcome |
|---|---|---|---|---|
| Phase 2, Actinic Keratosis (AK) [1] [2] [3] | Well tolerated [1] | Primarily mild, local skin reactions [1] [3]. Only four Grade 2 events reported [1]. | Not specified in detail. | Majority resolved without intervention [1]. Retreatment for up to 8 weeks was feasible without new safety concerns [1] [3]. |
| Phase 2, Actinic Keratosis (AK) [4] | Well tolerated [4] | Primarily mild (Grade 1) [4]. | Not specified. | Resolved "promptly" after treatment completion [4]. No serious adverse events reported [4]. |
| First-in-Human, Mycosis Fungoides (MF) [5] [6] | Well tolerated in terms of local reactions and systemic adverse events [5] [6]. | Not specified in detail for local reactions. | Not specified. | The treatment was generally well tolerated [5]. |
What is the most common type of adverse reaction observed with topical this compound? The most frequently reported adverse events are local skin reactions at the application site. Across clinical trials for actinic keratosis, the vast majority of these reactions were mild (Grade 1) [1] [4].
How severe are the local skin reactions typically? Data from the Phase 2 AK trial indicates that reactions are generally mild. Out of 46 patients, only four Grade 2 events were recorded, and all resolved without the need for medical intervention [1]. Another Phase 2 AK report confirmed that all related adverse events were primarily Grade 1 [4].
Is retreatment feasible from a safety perspective? Yes. In the Phase 2 AK study, an optional extension phase allowed for retreatment for up to 8 weeks. This was found to be feasible and was not associated with any significant or new safety concerns [1] [3].
How does the tolerability of the topical formulation compare to oral this compound? The topical formulation is designed to minimize systemic exposure and its associated adverse events. Oral this compound has been associated with systemic side effects like hyperglycemia, nausea, and fatigue [7]. In contrast, topical application results in meaningful drug levels in the skin with minimal systemic exposure and a well-tolerated profile, primarily causing only mild local skin reactions [1] [5].
For professionals designing or analyzing studies on topical this compound, here are methodologies used in key trials to evaluate safety and pharmacokinetics.
1. Phase 2 Proof-of-Concept Study in Actinic Keratosis [1] [3] - Study Design: Randomized, multi-center trial. - Participants: 46 patients with AK on the face, scalp, and/or back of hands. - Intervention: Topical application of this compound gel 2%, once daily for 2 or 4 weeks. - Safety Assessment: - Monitoring: Adverse events were monitored throughout the treatment and follow-up periods. - Grading: The severity of adverse events was graded, with a specific focus on local skin reactions. - Retreatment Assessment: An optional extension phase allowed for safety evaluation with treatment for up to 8 weeks.
2. First-in-Human RCT in Mycosis Fungoides [5] [6] - Study Design: Randomized, double-blind, placebo-controlled trial. - Participants: 19 patients with early-stage MF. - Intervention: Topical application of 2.0% this compound gel or placebo once daily for 42 days. - Safety & Pharmacokinetics: - Safety Monitoring: Assessment of local reactions and systemic adverse events. - Cutaneous PK: Skin punch biopsies were taken on the last day of treatment to measure local drug concentration (mean exposure was 2.54 µg/g in the epidermis of healthy volunteers and 5.3 µg/g in MF patients) [5]. - Systemic PK: Blood samples were frequently collected to measure plasma concentration (mean Cavg of 0.96 ng/mL in healthy volunteers and 4.49 ng/mL in MF patients after application on 400 cm² of skin) [5] [6].
Topical this compound is a selective pan-PI3K/mTOR inhibitor. It targets the overactive PI3K/mTOR signaling pathway, which is implicated in the pathogenesis of actinic keratosis and other hyperproliferative skin conditions [1] [5] [3]. The following diagram illustrates the pathway and the drug's target.
| Question | Answer & Key Findings | Relevant Context |
|---|---|---|
| What are the primary acquired resistance mechanisms to bimiralisib? | Resistance involves upregulation of compensatory pathways and epigenetic changes. Key mechanisms include activation of EGFR/Ras/MAPK signaling [1] and epigenetic alterations involving genes like H19 and PSTA1 [2]. | Gastrointestinal stromal tumors (GIST), other solid tumors |
| Does resistance involve re-activation of the PI3K pathway itself? | Yes, resistance can occur via feedback reactivation of the PI3K/Akt/mTOR axis. One study noted sustained Akt phosphorylation (at Ser473) despite ongoing this compound treatment [2]. | GIST models |
| Are there known genomic mutations that confer resistance? | Emerging evidence suggests that resistance can arise without new mutations in primary targets (e.g., KIT or PIK3CA). Epigenetic and transcriptomic adaptations may be primary drivers [2]. | GIST models |
| Can resistance to this compound be predicted? | No fully validated biomarkers exist. Research suggests integrated molecular profiling (genomic, transcriptomic, epigenomic) is likely needed to predict sensitivity and resistance [1]. | Head and Neck Squamous Cell Carcinoma (HNSCC) |
Follow this structured approach to diagnose the mechanisms of resistance in your experimental models.
The following diagram outlines a multi-faceted strategy to identify resistance mechanisms, integrating various functional genomic and molecular profiling techniques.
1. Establishing this compound-Resistant Models
2. Phenotypic and Pathway Validation Assays
3. Profiling Compensatory Pathways and Multi-Omic Landscapes
4. Functional Validation of Resistance Mechanisms
The table below summarizes key resistance pathways and potential therapeutic combinations supported by experimental evidence.
| Compensatory Pathway / Target | Experimental Evidence | Potential Combination Strategy |
|---|---|---|
| EGFR/Ras/MAPK Signaling | Upregulation in HNSCC models with acquired PI3Ki resistance [1]. | Combine with EGFR (e.g., Erlotinib) or MEK inhibitors [1]. |
| c-Myc / mutant p53 (mtp53) Feedback Loop | This compound disrupts PI3K/Akt/mTOR/c-Myc/mtp53 loop; c-Myc inhibitor (KJ-Pyr-9) shows synergy [3]. | Combine with c-Myc inhibitors (e.g., KJ-Pyr-9) [3]. |
| Epigenetic Regulators (H19, PSTA1) | H19 (lncRNA) and PSTA1 identified as upregulated in resistant GIST models via multi-omic profiling [2]. | Target identified regulators (e.g., with specific siRNAs/antisense oligonucleotides) [2]. |
Understanding the metabolic pathway of a drug is crucial for predicting drug-drug interactions and adjusting dosage for patients with hepatic impairment.
| Aspect | Details for Alpelisib (for reference) | Considerations for Bimiralisib |
|---|---|---|
| Major Metabolite | BZG791 (inactive; formed via amide hydrolysis) [1] | Information needed |
| Primary CYP Involvement | Limited contribution from CYP3A4 [1] [2] | Information needed |
| Non-CYP Pathways | Chemical and multi-enzymatic amide hydrolysis [1] | Information needed |
| Fraction Eliminated by Liver | Estimated to be >20% (via metabolism & biliary excretion) [1] | Information needed |
| Effect of Hepatic Impairment | No significant impact on exposure in moderate or severe impairment [1] | Information needed |
Drugs that inhibit or induce CYP enzymes can significantly alter the plasma concentration of co-administered drugs that are metabolized by the same enzymes.
This table lists common perpetrators of drug interactions. If this compound is metabolized by CYP3A4, co-administration with these drugs could pose a risk [3].
| Type | Example Drugs |
|---|---|
| Potent Inhibitors | Clarithromycin, itraconazole, ketoconazole, ritonavir |
| Moderate Inhibitors | Diltiazem, erythromycin, fluconazole, verapamil |
| Potent Inducers | Carbamazepine, phenytoin, rifampin, St. John's Wort |
The following diagram illustrates the core workflow for assessing metabolic drug-drug interactions during drug development.
Here are established methodologies to determine the metabolic stability of a drug candidate and the enzymes involved.
This is a standard in vitro system for initial stability screening [4] [5].
This protocol identifies which specific CYP enzyme is responsible for metabolizing this compound [6] [3].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High non-specific binding | Compound adhering to labware | Use low-binding tubes, add BSA to matrix, include control incubations without NADPH to distinguish enzymatic vs. non-enzymatic degradation [4]. |
| Low or inconsistent metabolic turnover | Low enzymatic activity, inhibitor solvent toxicity | Verify microsome activity with a control compound (e.g., testosterone for CYP3A4). Keep final organic solvent concentration low (<1% v/v) [4]. |
| Unexpectedly high stability | Lack of specific CYP isoform in test system | Use a complementary system like CYP-overexpressing HepG2 cells (e.g., for CYP2C19, CYP3A4) to confirm results from HLM [4]. |
| Complex metabolite profile | Extensive metabolism through multiple pathways | Use authentic standards for metabolites if available; otherwise, employ high-resolution MS for structural characterization [4]. |
Q1: If a drug like alpelisib shows no dose adjustment for hepatic impairment, can this be extrapolated to this compound? A: No. This cannot be directly extrapolated. While both are PI3K inhibitors, they have different chemical structures and metabolic pathways. A dedicated hepatic impairment study is required for this compound to make any definitive recommendations [1] [2].
Q2: Why is reaction phenotyping critical during early drug development? A: Identifying the metabolizing enzymes early on helps predict the potential for clinical drug-drug interactions, allowing for the design of safer clinical trials and appropriate warning labels. It is a regulatory requirement [6] [7].
Q3: Our in vitro data shows minimal CYP-mediated metabolism. What are other potential clearance mechanisms? A: Drugs can also be cleared via other pathways, including direct biliary excretion of the parent drug, hydrolysis (as seen with alpelisib), or metabolism by non-CYP enzymes (e.g., UGTs, esterases). Transporters like P-glycoprotein (P-gp) can also significantly affect drug disposition [1] [7].
Q4: How can genetic polymorphisms in CYP enzymes affect the use of this compound? A: If a specific CYP enzyme (e.g., CYP2C19 or CYP3A4) is majorly involved in this compound's metabolism, patients who are "poor metabolizers" for that enzyme may have higher drug exposure and an increased risk of toxicity. Conversely, "ultrarapid metabolizers" might have sub-therapeutic exposure [8] [9].
The consensus from multiple suppliers indicates that bimiralisib is readily soluble in DMSO. The table below summarizes the quantitative data for preparing your stock solutions.
| Solvent | Concentration | Molarity | Additional Notes |
|---|---|---|---|
| DMSO | 5 mg/mL [1] | 12.15 mM [1] | Sonication is recommended [1]. |
| DMSO | 6 mg/mL [2] | 14.58 mM [2] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO [2]. |
| DMSO | ≥ 50 mg/mL [3] | ≥ 121.54 mM [3] | Hygroscopic DMSO significantly impacts solubility [3]. |
To ensure success when preparing your stock solution, follow this workflow:
What is the best way to store stock solutions? For long-term stability, store your aliquots at -20°C or -80°C [1] [3]. The powder should also be stored at -20°C [2] [3].
Why is my this compound precipitating out of solution? Precipitation is most commonly caused by moisture absorption [2]. Always use fresh, high-quality, anhydrous DMSO. When thawing frozen aliquots, allow them to warm to room temperature gently and vortex them briefly before use.
Can I use solvents other than DMSO? this compound is reported to be insoluble in water and ethanol [2]. For in vivo studies, specific formulations using solvents like PEG300 and Tween 80 in saline are described in the literature [2] [1].
What safety precautions should I take? Remember that This compound is for research use only and not for human consumption [4] [1]. Always refer to the Safety Data Sheet (SDS) provided by your chemical supplier and wear appropriate personal protective equipment (PPE) when handling the compound.
The dosing schedule for oral this compound is critical for managing its toxicity profile. Clinical trials have explored both continuous and intermittent schedules.
| Dosing Schedule | Recommended Phase 2 Dose | Key Findings & Rationale |
|---|---|---|
| Continuous Dosing [1] [2] | 80 mg once daily | Maximum Tolerated Dose (MTD) is 80 mg. Dose-Limiting Toxicity (DLT) is Grade 3 fatigue [1]. |
| Intermittent Dosing (Schedule A) [1] | 140 mg on Days 1, 2, 8, 9, 15, 16, 22, 23 of a 28-day cycle | No MTD was defined. This schedule had fewer high-grade adverse events while maintaining effective drug exposure, making it the proposed schedule for future development [1]. |
The drug's toxicity is related to its mechanism of action. The diagram below illustrates the PI3K/mTOR pathway and how its inhibition leads to observed toxicities.
For researchers designing preclinical or clinical studies, here are the methodologies from key trials:
| Feature | Bimiralisib (PQR309) | Everolimus (Afinitor) | Temsirolimus (Torisel) |
|---|---|---|---|
| Primary Mechanism | Dual-acting, ATP-competitive pan-PI3K/mTOR inhibitor [1] [2] [3] | Allosteric mTORC1 inhibitor (rapalog) [4] [3] [5] | Allosteric mTORC1 inhibitor (rapalog) [4] [6] [5] |
| Key Targets | Class I PI3K (α, β, γ, δ) & mTOR (both mTORC1/2) [1] [2] | mTORC1 (via FKBP12 complex) [4] [5] | mTORC1 (via FKBP12 complex); metabolized to sirolimus [4] |
| Main Approved & Investigated Indications | Under investigation: Advanced solid tumors, lymphomas (R/R) [1] [2] | Advanced HR+/HER2- breast cancer, RCC, NET, TSC-associated tumors [7] [3] | Advanced renal cell carcinoma (RCC), mantle cell lymphoma [4] [7] |
| Common Route & Schedule | Oral; continuous or intermittent schedules [1] | Oral; daily [4] [8] | Intravenous; weekly [4] [6] |
| Frequent Grade ≥3 Adverse Events | Hyperglycemia, neutropenia, thrombocytopenia, diarrhea [1] [2] | Hyperglycemia, stomatitis, non-infectious pneumonitis [7] | Hyperglycemia, thrombocytopenia, asthenia, stomatitis [6] |
| Key Efficacy Data (Selected Trials) | In solid tumors: 1 PR in HNSCC; In lymphoma: ORR 14% (CR 4%, PR 10%) [1] [2] | In TNBC: IC50 <100 nM in 5/9 cell lines; antitumor activity in xenograft models [8] | In bladder cancer: 48.9% non-progression at 2 months (3 PR, 19 SD) [6] |
The following diagram maps the specific inhibition points of these drugs within the PI3K/Akt/mTOR pathway, illustrating their distinct mechanisms.
This pathway visualization shows that This compound acts as a broad-spectrum, ATP-competitive inhibitor that directly blocks the kinase activity of all PI3K isoforms and both mTOR complexes. In contrast, Everolimus and Temsirolimus are rapalogs that form a complex with FKBP12, which then allosterically inhibits only mTORC1. This key difference means rapalogs do not directly inhibit PI3K or mTORC2, which can lead to upstream feedback loops that reactivate AKT and potentially cause resistance [4] [7] [3].
To interpret the data in the table, understanding the common methodologies used in the cited studies is helpful.
When deciding between these agents for research or clinical development, consider these core distinctions:
| Trial Aspect | Details |
|---|---|
| Trial Phase | Phase I/II (N=50) [1] |
| Patient Population | Relapsed/refractory lymphoma; median of 5 prior lines of therapy [1] |
| Dosing Regimen | Continuous once-daily dosing (60 mg or 80 mg) [1] |
| Primary Efficacy (ITT Analysis) | |
| - Overall Response Rate (ORR) | 14% [1] [2] |
| - Complete Response (CR) | 4% [1] |
| - Partial Response (PR) | 10% [1] |
| - Stable Disease (SD) | 36% [1] |
| Most Frequent Grade ≥3 Adverse Events | |
| - Hyperglycemia | 24% [1] |
| - Thrombocytopenia | 22% [1] |
| - Neutropenia | 20% [1] |
| - Diarrhea | 12% [1] |
| Treatment Discontinuation | 28% of patients discontinued due to toxicity [1] |
To help you interpret the data, here are the key methodological details from the Phase I/II trial (NCT03127020) [1]:
This compound (PQR309) is an orally bioavailable, selective dual PI3K/mTOR inhibitor [1] [3] [4]. It acts as a pan-class I PI3K inhibitor, meaning it targets all four isoforms (α, β, γ, δ), while also directly and competitively inhibiting mTOR kinase. This dual mechanism aims to block a critical cancer growth pathway more completely and overcome resistance mechanisms seen with agents that only target individual components [1].
The diagram below illustrates this targeted signaling pathway.
The toxicity observed with continuous dosing has prompted research into intermittent schedules. A Phase I study in solid tumors found that intermittent dosing (e.g., twice weekly) resulted in a more manageable safety profile while maintaining drug exposure, suggesting a potential path forward for future lymphoma studies [3].
| Trial Phase | Patient Population | Prior Therapies | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Supporting Evidence |
|---|
| Phase II [1] [2] | Recurrent/Metastatic NOTCH1-mutant HNSCC | Platinum chemotherapy & Anti-PD-1 immunotherapy | 17% (1 of 6 evaluable pts had confirmed partial response) [1] [2] | 5 months [1] [2] | 7 months [1] [2] | - Tumor shrinkage observed in other pts [2].
The investigation of bimiralisib in NOTCH1-mutant HNSCC is based on a synthetic lethal interaction, where targeting the PI3K/mTOR pathway becomes particularly lethal to cancer cells that have lost normal NOTCH1 function [3].
The following diagram illustrates the core hypothesis behind the efficacy of this compound in NOTCH1-mutant HNSCC.
A direct, objective comparison of this compound's performance in NOTCH1 mutant versus wild-type HNSCC requires further research:
The table below summarizes the key characteristics of topical this compound compared to common treatments for early-stage mycosis fungoides (MF), the most common type of CTCL.
| Treatment | Class / Type | Key Efficacy Findings | Key Safety Findings | Administration |
|---|---|---|---|---|
| This compound (Topical) | Dual PI3K/mTOR inhibitor | No clinical efficacy in early-stage MF patients after 42 days of treatment [1]. | Well-tolerated; mild local skin reactions; minimal systemic exposure [1]. | Topical gel |
| Phototherapy (e.g., PUVA/UVB) | Skin-directed Therapy | Highly effective for suppressing early-stage MF [1]. | Chronic use limited by side effects: phototoxicity, photoaging, increased skin cancer risk (e.g., SCC with PUVA) [1]. | In-office |
| Chlormethine Gel | Skin-directed Therapy (Cytotoxic) | Very effective for early-stage MF [1]. | Side effects include skin atrophy, dermatitis, and itching [1]. | Topical |
| Topical Corticosteroids | Skin-directed Therapy (Immunomodulatory) | Very effective for early-stage MF [1]. | Side effects include skin atrophy [1]. | Topical |
| Novel Systemic Agents | Monoclonal Antibodies | Brentuximab vedotin: Very efficient for tumors/transformed MF. Mogamulizumab: Induces long-term remission in Sézary syndrome [2]. | Varies by specific agent. | Systemic (Injection/Infusion) |
A 2022 randomized, placebo-controlled trial provides specific quantitative data on topical this compound, highlighting a key discrepancy between drug delivery and clinical effect [1].
| Parameter | Healthy Volunteers (n=6) | Mycosis Fungoides Patients (n=9) |
|---|---|---|
| Cutaneous Drug Concentration (Epidermis) | 2.54 µg/g | 5.3 µg/g |
| Mean Systemic Exposure (Cavg) | 0.96 ng/mL | 4.49 ng/mL |
| Efficacy (Change in CAILS score) | Not Applicable | No difference from placebo |
The scientific rationale for testing this compound in CTCL was strong, based on the target's role in the disease.
This mechanism is relevant in CTCL, as activation of the PI3K/AKT/mTOR pathway in MF is associated with tumorigenesis and poor prognosis [1]. An oral PI3K inhibitor, duvelisib, has shown promising clinical activity in CTCL patients, supporting the pathway as a valid therapeutic target [1].
The data suggests that for CTCL, simply inhibiting the PI3K/mTOR pathway locally may not be sufficient, or the patient population may need to be more precisely selected. Notably, the development of this compound continues in other areas:
| Cancer Type | Trial Phase | Prior Therapies (Median) | Dosing Schedule | RECIST Version | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings |
|---|---|---|---|---|---|---|---|
| NOTCH1-mutant HNSCC [1] | Phase II | Chemotherapy & Immunotherapy | 140 mg, 2 days/week [1] | RECIST 1.1 [1] | 17% (1 of 6 evaluable pts) | 5 months (all 8 pts) [1] | One confirmed partial response (49% reduction); prolonged stable disease observed [1] |
| Relapsed/Refractory Lymphoma [2] | Phase I/II | 5 lines [2] | 60 mg or 80 mg, daily [2] | Revised Cheson Criteria [2] | 14% (7 of 50 pts) [2] | Not specified [2] | Modest efficacy with significant toxicity in heavily pretreated population [2] |
| Advanced Solid Tumors [3] [4] | Phase I | Not specified | Multiple Schedules | RECIST 1.1 | One Partial Response [3] [4] | Not primary endpoint | Partial response in a HNSCC patient with a NOTCH1 mutation; established recommended Phase II dose [3] [4] |
| Mycosis Fungoides (Topical) [5] | Proof-of-Concept | Topical therapies | 2% gel, daily | CAILS* | 0% (0 of 9 pts) | Not applicable | No clinical efficacy despite achieving meaningful cutaneous drug levels [5] |
*CAILS (Composite Assessment of Index Lesion Severity) is a disease-specific assessment tool for cutaneous T-cell lymphoma, not RECIST [5].
The methodology for assessing tumor response with RECIST in this compound trials followed a structured workflow.
The key methodological steps include:
| Cancer Type | Trial Phase | Key Biomarker | Median PFS | Median OS | Overall Response Rate (ORR) | Citation |
|---|---|---|---|---|---|---|
| Various Lymphomas (Relapsed/Refractory) | I/II | Not reported (various histologies) | Not specifically reported | Not specifically reported | 14% (4% CR, 10% PR) | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | II | NOTCH1 mutation | 5 months | 7 months | 17% | [2] [3] |
| Advanced Solid Tumors | I | Not applicable (dosing/safety focus) | Not a primary endpoint | Not a primary endpoint | 1 PR in HNSCC patient | [4] [5] |
The data in the table above were generated through rigorous clinical trial protocols. Here are the methodologies for the key studies:
Study in Relapsed/Refractory Lymphoma [1]
Study in NOTCH1-Mutant HNSCC [2]
Study in Advanced Solid Tumors [4]
Understanding the following points is crucial for interpreting this data:
The following diagram illustrates the signaling pathway targeted by this compound and its role in the NOTCH1-mutant HNSCC study rationale.
Available data suggests this compound has modest single-agent activity in broadly defined, heavily pretreated populations like lymphoma. However, more encouraging PFS of 5 months and OS of 7 months were observed in a biomarker-selected group of NOTCH1-mutant HNSCC patients [2] [3].
This underscores the importance of a precision medicine approach for this compound's future development. Its manageable safety profile with intermittent dosing supports its potential for use in combination therapies [4]. Further investigation in larger, biomarker-defined cohorts is necessary to confirm these findings and solidify its potential role in cancer therapy.
| Attribute | Description |
|---|---|
| Drug Name | This compound (formerly PQR309) |
| Developer | Torqur AG (formerly PIQUR Therapeutics AG) |
| Mechanism of Action | Balanced dual-acting, ATP-competitive pan-PI3K (α, β, γ, δ) and mTOR inhibitor [1] [2] [3]. |
| Relevant Pathway | PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, growth, and survival, often dysregulated in cancer [4] [3]. |
| Formulations | Oral capsules (for systemic use) and Topical gel (2%) for localized application [4] [1] [5]. |
| Therapy / Application | Efficacy Summary | Most Frequent Treatment-Emergent Adverse Events (TEAEs) | Serious / Grade ≥3 AEs & Key Limitations |
|---|
| This compound (Topical Gel, 2%) Actinic Keratosis [4] [5] [6] | Up to 92% clearance (Olsen grade 1 lesions); 71% in 4-week cohort achieved complete/partial clearance [5] [6]. | Primarily mild (Grade 1), localized skin reactions [4] [5] [6]. | Minimal; only four Grade 2 events reported, all resolved without intervention [5] [6]. | | This compound (Oral) Advanced Solid Tumors [1] [7] | One partial response in HNSCC patient; disease stabilization in others. Preclinical efficacy in models [1] [7]. | Continuous Dosing: Hyperglycemia (76.2%), nausea, fatigue [1] [7]. Intermittent Dosing: Nausea (56-62.5%) [1] [7]. | Grade ≥3 Hyperglycemia: 28.6% (continuous) vs. ~12% (intermittent). DLT: Grade 3 fatigue. Maximum Tolerated Dose (MTD) for continuous schedule was 80 mg [1] [7]. | | This compound (Oral) Relapsed/Refractory Lymphoma [2] | Modest efficacy: Overall Response Rate 14% (4% CR, 10% PR) in heavily pre-treated patients [2]. | Hyperglycemia, neutropenia, thrombocytopenia, diarrhea [2]. | High Grade 3/4 AEs: Hyperglycemia (24%), neutropenia (20%), thrombocytopenia (22%). 28% of patients discontinued treatment due to toxicity [2]. | | Other PI3K/mTOR Inhibitors (Context) e.g., Idelalisib, Copanlisib [1] [3] | Approved for certain hematological malignancies [1] [3]. | Class-related: Immunotoxicity, infections, hepatotoxicity, cutaneous reactions, hyperglycemia [1] [3]. | Significant toxicities have led to the withdrawal of some approved PI3K inhibitors from the market due to dose-related toxicity and fatal adverse events [1] [3]. |
The stark contrast in safety between the oral and topical formulations of this compound is directly linked to drug exposure and the role of the PI3K/mTOR pathway.
The diagram below illustrates the core signaling pathway targeted by this compound and the rationale behind its therapeutic and adverse effects.
For researchers, the methodologies from key cited studies are detailed below.
Phase 2 Study of Topical this compound in Actinic Keratosis [5] [6]
Phase 1 Study of Oral this compound in Advanced Solid Tumors [1] [7]